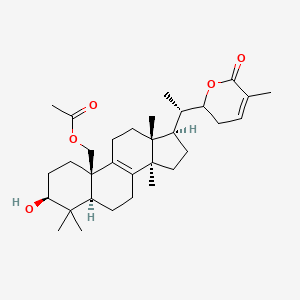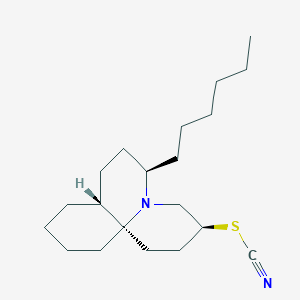
Fasicularin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fasicularin is a natural product found in Nephtheis fascicularis and Polycitoridae with data available.
Applications De Recherche Scientifique
DNA Damage and Cytotoxic Properties
Fasicularin, a thiocyanate-containing alkaloid isolated from the ascidian Nephteis fasicularis, exhibits notable cytotoxic properties, primarily attributed to its ability to damage cellular DNA. This damage stems from the compound's selective strand cleavage at guanine residues within DNA. The underlying mechanism involves the alkylation of guanine residues by a fasicularin-derived aziridinium ion, a process comparable to the action of certain clinically used anticancer drugs. This discovery positions fasicularin as the first natural product known to generate a DNA-alkylating aziridinium ion, suggesting its potential as a novel therapeutic agent in cancer treatment (Dutta, Abe, Aoyagi, Kibayashi, & Gates, 2005).
Synthesis Approaches
Several studies have focused on the synthesis of fasicularin, given its intriguing biological activity and complex structure. Notable efforts include an asymmetric formal synthesis approach, which highlights the challenges in incorporating the thiocyanate functionality present in fasicularin. This synthesis is significant for understanding the molecular architecture of fasicularin and potentially modifying its structure for enhanced therapeutic efficacy (Fenster & Dake, 2005). Another approach involves the use of a chiral N-alkoxyamide strategy for the asymmetric total synthesis of fasicularin. This method provides key insights into the synthesis process, emphasizing the role of chiral N-alkoxyamide in controlling both reactivity and stereoselectivity, crucial for the potential development of fasicularin analogs (Yamamoto et al., 2019).
Potential in Cancer Research
The synthesis of fasicularin has been explored extensively due to its cytotoxic effects, suggesting its potential as a therapeutic agent in cancer research. The various synthetic strategies employed not only illuminate the complexities of its structure but also open avenues for the creation of derivatives that could enhance its efficacy or reduce potential side effects. The process of synthesizing fasicularin involves intricate steps such as stereoselective synthesis, substrate-directed hydrogenation, and spirocyclization, which are integral in achieving the desired molecular structure (Kaga, Tnay, & Chiba, 2016).
Propriétés
Nom du produit |
Fasicularin |
|---|---|
Formule moléculaire |
C20H34N2S |
Poids moléculaire |
334.6 g/mol |
Nom IUPAC |
[(3S,6R,8aR,12aR)-6-hexyl-1,2,3,4,6,7,8,8a,9,10,11,12-dodecahydrobenzo[j]quinolizin-3-yl] thiocyanate |
InChI |
InChI=1S/C20H34N2S/c1-2-3-4-5-9-18-11-10-17-8-6-7-13-20(17)14-12-19(23-16-21)15-22(18)20/h17-19H,2-15H2,1H3/t17-,18-,19+,20-/m1/s1 |
Clé InChI |
VMURKEGWZZKIHB-YSTOQKLRSA-N |
SMILES isomérique |
CCCCCC[C@@H]1CC[C@H]2CCCC[C@]23N1C[C@H](CC3)SC#N |
SMILES canonique |
CCCCCCC1CCC2CCCCC23N1CC(CC3)SC#N |
Synonymes |
(+-)-fasicularin fasicularin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




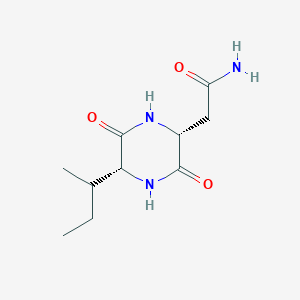
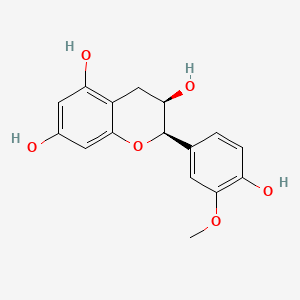
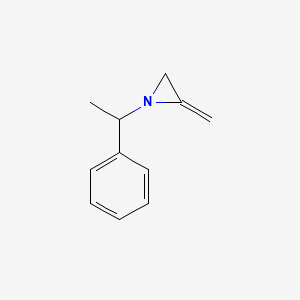
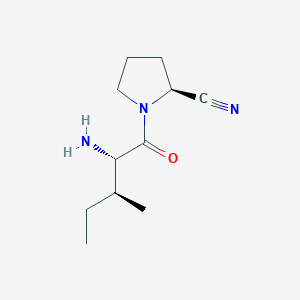
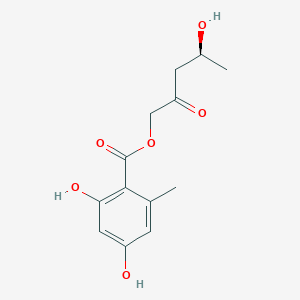
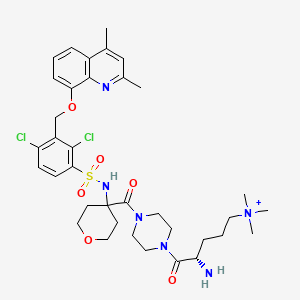
![1-[(4-Tert-butylphenyl)methyl-methylamino]-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B1248290.png)
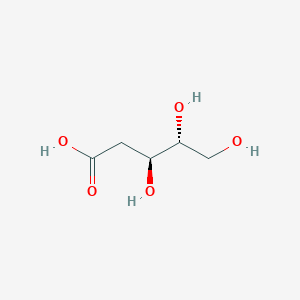
![[(2R,3R,4S,5R,6R)-5-acetyloxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B1248295.png)
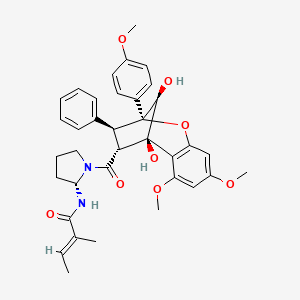
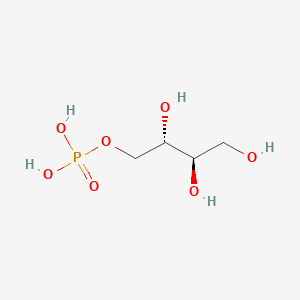
![4-(5-Chloro-2-hydroxyphenyl)-5-[3,5-bis(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B1248300.png)
